(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with an iodobenzyl group and a carboxylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-iodobenzyl bromide.
Formation of the Pyrrolidine Ring: Pyrrolidine is reacted with a suitable base to form the corresponding anion, which then undergoes nucleophilic substitution with 2-iodobenzyl bromide to yield (2S,4R)-4-(2-Iodobenzyl)pyrrolidine.
Carboxylation: The resulting compound is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Hydrochloride Formation: Finally, the free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols or amines.
Coupling Reactions: The iodobenzyl moiety can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alkoxides under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) highlights its industrial significance.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodobenzyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Similar structure but with a bromine atom instead of iodine.
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Contains a chlorine atom instead of iodine.
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can enhance interactions with biological targets, making this compound particularly valuable in drug design and synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOLORVFBWETG-NINOIYOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376049 |
Source
|
Record name | (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049744-22-0 |
Source
|
Record name | (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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